
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(3,5-dimethylphenyl)acetamide, commonly known as DASPA, is a novel sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. DASPA is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in hypoxic tumors.
Applications De Recherche Scientifique
DASPA has been studied for its potential applications in scientific research, particularly in the field of cancer research. CA IX is overexpressed in hypoxic tumors, and its inhibition has been shown to reduce tumor growth and metastasis. DASPA has been shown to be a potent and selective inhibitor of CA IX, making it a promising candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of DASPA involves the inhibition of CA IX, which is an enzyme that plays a crucial role in maintaining the pH balance in hypoxic tumors. CA IX is overexpressed in hypoxic tumors as a result of the activation of hypoxia-inducible factor 1 (HIF-1), which regulates the expression of genes involved in adaptation to hypoxia. Inhibition of CA IX by DASPA disrupts the pH balance in hypoxic tumors, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects
DASPA has been shown to have potent inhibitory effects on CA IX, with an inhibitory constant (Ki) of 5 nM. In addition, DASPA has been shown to have good selectivity for CA IX over other carbonic anhydrase isoforms. DASPA has also been shown to have good stability in vitro, with a half-life of around 24 hours. In vivo studies have shown that DASPA can reduce tumor growth and metastasis in mouse models of hypoxic tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DASPA has several advantages for lab experiments, including its potency and selectivity for CA IX, its stability in vitro, and its ability to reduce tumor growth and metastasis in mouse models of hypoxic tumors. However, there are also some limitations to using DASPA in lab experiments, including its relatively low yield in synthesis, its high cost, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of DASPA, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in humans. In addition, DASPA could be used in combination with other anticancer drugs to enhance their efficacy and reduce their side effects. Further studies could also explore the potential applications of DASPA in other diseases, such as osteoporosis and glaucoma, where carbonic anhydrase inhibitors have been shown to be effective.
Méthodes De Synthèse
DASPA was first synthesized by a group of researchers at the University of Florence, Italy, in 2010. The synthesis method involves the reaction between 3,4-dimethoxyphenethylamine, 3,5-dimethylbenzoyl chloride, and sulfanilamide in the presence of a base. The resulting compound is then purified using column chromatography. The yield of the synthesis is around 50%, and the purity of the compound is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-19-14-20(2)16-22(15-19)27-26(29)18-28(13-12-21-8-6-5-7-9-21)34(30,31)23-10-11-24(32-3)25(17-23)33-4/h5-11,14-17H,12-13,18H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMWZMLCGOGPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



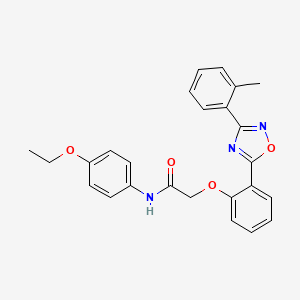
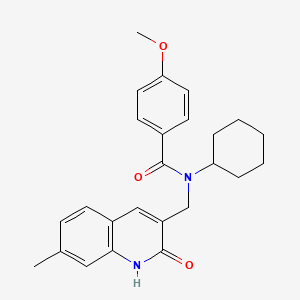
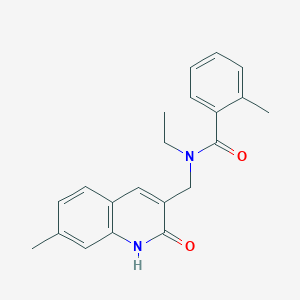
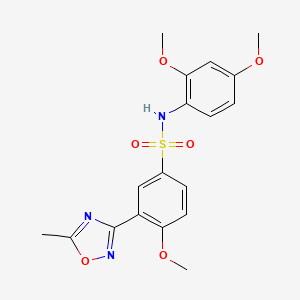

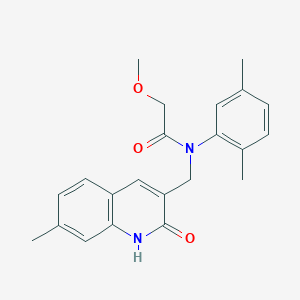
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
